L-Pyroglutamic Acid-13C5
Description
L-Pyroglutamic Acid-13C5 (CAS: 1188276-86-9) is a stable isotope-labeled derivative of L-pyroglutamic acid, where five carbon atoms are replaced with ¹³C isotopes. Its molecular formula is ¹³C₅H₇¹⁵N₁O₃, with a molecular weight of 135.07 g/mol and isotopic enrichments of ≥99% ¹³C and ≥98% ¹⁵N . Structurally, it is a cyclic lactam formed by the intramolecular condensation of L-glutamic acid, rendering it distinct from linear amino acids like glutamic acid or glutamine.
This compound is primarily used in metabolic tracing studies and NMR/MS-based analytical workflows to investigate biochemical pathways involving glutathione metabolism, neurotransmitter regulation, and oxidative stress . Its isotopic labeling enables precise quantification in complex biological matrices, avoiding interference from endogenous compounds .
Properties
CAS No. |
55443-56-6 |
|---|---|
Molecular Formula |
¹³C₅H₇NO₃ |
Molecular Weight |
134.08 |
Synonyms |
(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pyroglutamic Acid-13C5 can be synthesized by incorporating carbon-13 into the molecular structure of L-Pyroglutamic Acid. One common method involves the high-temperature fusion of glutamic acid, followed by purification and crystallization . The reaction conditions typically include a melt temperature of 150-160°C and a fusion time of 5-15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Pyroglutamic Acid-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Reduction to simpler compounds.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield simpler amino acid derivatives .
Scientific Research Applications
Metabolic Studies
L-Pyroglutamic acid is involved in several metabolic pathways, making it a valuable compound for studying metabolic processes.
- Energy Production and Lipid Synthesis : Research indicates that L-pyroglutamic acid can inhibit energy production and lipid synthesis in brain tissues. A study demonstrated that concentrations of L-pyroglutamic acid significantly reduced brain CO2 production and ATP levels, suggesting its role in energy metabolism impairment in conditions like glutathione synthetase deficiency . The compound's effects on enzyme activities related to the respiratory chain further highlight its importance in metabolic research.
- Metabolic Acidosis : L-pyroglutamic acid has been implicated in cases of metabolic acidosis, particularly when overproduced due to certain medications. A case study reported a patient developing high anion gap metabolic acidosis linked to excessive L-pyroglutamic acid production during flucloxacillin treatment. This underscores the need for monitoring L-pyroglutamic acid levels in clinical settings .
Pharmaceutical Development
L-Pyroglutamic acid-13C5 is utilized as an impurity standard in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
- Cocrystal Formation : A study explored the formation of cocrystals involving L-pyroglutamic acid with febuxostat, a drug used for gout treatment. The cocrystal exhibited enhanced solubility compared to the parent compound, suggesting that L-pyroglutamic acid can improve the bioavailability of poorly soluble drugs . This application is crucial for developing more effective therapeutic agents.
Biochemical Assays
The stable isotope labeling of L-pyroglutamic acid allows for precise tracking and quantification in biochemical assays.
- Molecular Interaction Studies : The interaction of L-pyroglutamic acid with taste receptors has been investigated using electrophysiological techniques. By employing this compound in molecular docking studies, researchers can elucidate binding mechanisms and receptor activation pathways, contributing to our understanding of taste perception .
Antifungal Activity Evaluation
Recent studies have synthesized novel analogues of L-pyroglutamic acid to evaluate their antifungal properties.
- Botanical Pesticides : Research has shown that derivatives of L-pyroglutamic acid possess significant antifungal activity, making them potential candidates for developing environmentally friendly pesticides . The structure–activity relationship studies indicate that modifications to the L-pyroglutamic acid structure can enhance biological activity against fungal pathogens.
Data Summary Table
| Application Area | Findings/Implications |
|---|---|
| Metabolic Studies | Inhibits energy production and lipid synthesis; implicated in metabolic acidosis. |
| Pharmaceutical Development | Enhances solubility of drugs through cocrystal formation; improves bioavailability. |
| Biochemical Assays | Useful for studying molecular interactions; aids in understanding taste receptor function. |
| Antifungal Activity | Derivatives show promising antifungal properties; potential for use as botanical pesticides. |
Mechanism of Action
L-Pyroglutamic Acid-13C5 exerts its effects by participating in the glutathione metabolism pathway. It is converted to glutamate by the enzyme 5-oxoprolinase. This conversion plays a crucial role in maintaining the balance of glutathione, which is essential for cellular antioxidant defense .
Comparison with Similar Compounds
Structural and Isotopic Characteristics
The table below compares L-Pyroglutamic Acid-13C5 with three structurally or functionally related ¹³C-labeled compounds:
Key Observations:
- Structural Differences : this compound is cyclized, unlike linear L-Glutamic Acid-13C5 or L-Glutamine-13C5. This structural distinction affects its solubility and metabolic pathways .
- Isotopic Labeling : While all compounds are ¹³C-labeled, this compound uniquely incorporates ¹⁵N, enhancing its utility in dual-isotope studies .
- Functional Roles : Folic Acid-13C5 is critical in folate metabolism, whereas this compound is linked to glutathione recycling and detoxification pathways .
This compound
- Metabolic Acidosis Studies: Elevated levels of pyroglutamic acid (unlabeled) are associated with 5-oxoprolinuria, a condition linked to acetaminophen overdose and glutathione depletion. Isotopic analogs like ¹³C5 facilitate mechanistic studies .
- Analytical Sensitivity : In UHPLC–MS/MS workflows, ¹³C5 labeling eliminates matrix effects, achieving detection limits <1 nM in plasma .
Folic Acid-13C5
- One-Carbon Metabolism : Used to quantify 5-methyltetrahydrofolate (5-CH₃THF) in serum, critical for understanding folate deficiencies and homocysteine regulation .
L-Glutamic Acid-13C5
- Neurotransmitter Dynamics: Acts as an agonist for ionotropic glutamate receptors (iGluRs), with isotopic labeling enabling real-time tracking of synaptic activity .
L-Glutamine-13C5
- Cancer Metabolism: Tracks glutaminolysis in tumor cells, revealing dependencies on glutamine for ATP production and biomass synthesis .
Stability and Handling Considerations
Biological Activity
L-Pyroglutamic Acid-13C5, a stable isotope-labeled derivative of pyroglutamic acid, has garnered attention in various fields of biochemical research due to its unique biological properties and applications. This article provides an overview of its biological activity, including metabolic pathways, antioxidant properties, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Metabolism
L-Pyroglutamic Acid (also known as pidolic acid) is an endogenous amino acid derivative formed from the cyclization of glutamic acid or glutamine. The metabolic pathways involving pyroglutamic acid include:
- Conversion from Glutamine/Glutamate :
- Enzymatic Conversion :
Antioxidant Properties
L-Pyroglutamic Acid exhibits significant antioxidant activity. A comparative study demonstrated that it has a higher radical scavenging capacity than several phenolic acids, making it a potent antioxidant agent . The antioxidant capacity is quantified using various assays, such as:
| Compound | Antioxidant Capacity (VCEAC/L) | Radical Scavenging Activity (ABTS) |
|---|---|---|
| L-Pyroglutamic Acid | High | Stronger than chlorogenic acid |
| Chlorogenic Acid | Moderate | Moderate |
Antifungal and Anti-inflammatory Activities
Research indicates that derivatives of L-Pyroglutamic Acid possess notable antifungal and anti-inflammatory properties. A study synthesized several esters of L-pyroglutamic acid and evaluated their bioactivities against Phytophthora infestans, revealing:
- Antifungal Activity : Compounds demonstrated EC50 values significantly lower than commercial standards.
- Anti-inflammatory Activity : Certain derivatives reduced nitric oxide production in LPS-induced BV-2 microglial cells, indicating potential for neuroprotective applications .
Case Studies
-
Antifungal Efficacy :
A series of bioassays highlighted that specific esters of L-pyroglutamic acid exhibited antifungal activity with EC50 values as low as 1.21 μg/mL against P. infestans, outperforming traditional antifungal agents like azoxystrobin . -
Metabolomic Profiling :
A targeted metabolomic analysis using LC-MS/MS revealed that treatment with L-asparaginase affects amino acid metabolism, including alterations in pyroglutamic acid levels, thereby suggesting its role in cancer therapeutics where amino acid depletion is beneficial .
Q & A
Q. What are the recommended storage conditions for L-Pyroglutamic Acid-¹³C₅ to ensure isotopic stability?
To maintain isotopic integrity, store L-Pyroglutamic Acid-¹³C₅ in a tightly sealed container under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture and light, as these can degrade the compound or alter isotopic labeling. Ensure storage areas are well-ventilated and comply with institutional safety protocols for labeled compounds .
Q. How can researchers verify the isotopic purity of L-Pyroglutamic Acid-¹³C₅?
Isotopic purity is typically confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Cross-reference the Certificate of Analysis (COA) provided by the supplier, which includes batch-specific data on ¹³C enrichment (e.g., ≥99 atom % ¹³C). For independent validation, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic peak pattern analysis .
Q. What safety precautions are critical when handling L-Pyroglutamic Acid-¹³C₅ in the lab?
Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water. For spills, neutralize with appropriate agents and dispose of waste according to institutional guidelines for isotopic compounds. Refer to safety data sheets (SDS) for emergency response protocols .
Advanced Research Questions
Q. How can L-Pyroglutamic Acid-¹³C₅ be applied in metabolic flux analysis (MFA) studies?
L-Pyroglutamic Acid-¹³C₅ is used as a tracer to map carbon pathways in central metabolism. Key considerations include:
- Experimental design : Use pulse-chase labeling to track ¹³C incorporation into downstream metabolites.
- Analytical methods : Employ gas chromatography-mass spectrometry (GC-MS) or ¹³C-NMR to quantify isotopic enrichment in metabolites like glutamate or TCA cycle intermediates.
- Controls : Include unlabeled controls to distinguish background noise from tracer-derived signals .
Q. What strategies resolve contradictory data in receptor binding assays using L-Pyroglutamic Acid-¹³C₅?
Contradictions may arise from isotopic impurities, assay interference, or variable binding kinetics. Mitigation steps:
Q. How can derivatization of L-Pyroglutamic Acid-¹³C₅ enhance its antifungal activity?
Recent studies show that modifying the carboxyl or pyrrolidone groups improves bioactivity. For example:
- Esterification : Methyl ester derivatives (e.g., L-Pyroglutamic acid methyl ester) increase membrane permeability.
- Side-chain functionalization : Adding hydrophobic groups (e.g., benzyl) enhances interaction with fungal cell walls. Evaluate derivatives using minimum inhibitory concentration (MIC) assays against Candida spp. and Aspergillus spp. .
Q. What are the challenges in synthesizing L-Pyroglutamic Acid-¹³C₅, and how are they addressed?
Challenges include maintaining isotopic fidelity during cyclization of glutamic acid-¹³C₅. Key methods:
- Cyclization conditions : Use anhydrous HCl in ethanol under reflux to minimize isotopic scrambling.
- Purification : Employ reverse-phase HPLC with a C18 column to isolate the ¹³C-labeled product from unreacted precursors.
- Quality control : Validate synthesis via ¹³C-NMR chemical shift analysis (e.g., δ 175–180 ppm for carboxyl groups) .
Methodological Guidance
Q. How to design a pharmacokinetic study using L-Pyroglutamic Acid-¹³C₅?
- Dosing : Administer intravenously or orally in rodent models, with doses calibrated to achieve detectable ¹³C levels in plasma.
- Sampling : Collect serial blood/tissue samples at timed intervals (e.g., 0.5, 1, 2, 4 hours post-dose).
- Analysis : Use LC-MS/MS to quantify ¹³C enrichment and calculate pharmacokinetic parameters (e.g., half-life, AUC) .
Q. What statistical approaches are suitable for analyzing isotopic tracing data from L-Pyroglutamic Acid-¹³C₅ experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
